3-(Oxetan-2-yl)piperidine
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Overview
Description
3-(Oxetan-2-yl)piperidine is a heterocyclic compound that features both an oxetane ring and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-2-yl)piperidine typically involves the formation of the oxetane ring followed by the introduction of the piperidine ring. One common method is the cyclization of an appropriate precursor containing both oxygen and nitrogen functionalities. For example, the oxetane ring can be synthesized via intramolecular cyclization through C−O bond formation, such as epoxide ring opening followed by ring closing .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles have been employed to produce oxetane derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce fully saturated piperidine derivatives .
Scientific Research Applications
3-(Oxetan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Oxetan-2-yl)piperidine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules. The piperidine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Azetidine: Another four-membered ring compound containing nitrogen.
Pyrrolidine: A five-membered ring compound with nitrogen.
Morpholine: A six-membered ring compound with both oxygen and nitrogen.
Uniqueness: 3-(Oxetan-2-yl)piperidine is unique due to the presence of both an oxetane and a piperidine ring, which imparts distinct physicochemical properties and reactivity. This dual-ring structure is not commonly found in other heterocyclic compounds, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(oxetan-2-yl)piperidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(6-9-4-1)8-3-5-10-8/h7-9H,1-6H2 |
InChI Key |
GHGLJFQALAXWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCO2 |
Origin of Product |
United States |
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